N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC16335150

Molecular Formula: C22H16FN3O3

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H16FN3O3 |

|---|---|

| Molecular Weight | 389.4 g/mol |

| IUPAC Name | N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

| Standard InChI | InChI=1S/C22H16FN3O3/c1-29-20-9-5-4-8-19(20)26-13-24-18-12-14(10-11-15(18)22(26)28)21(27)25-17-7-3-2-6-16(17)23/h2-13H,1H3,(H,25,27) |

| Standard InChI Key | RCGNKFBKDZKYRG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

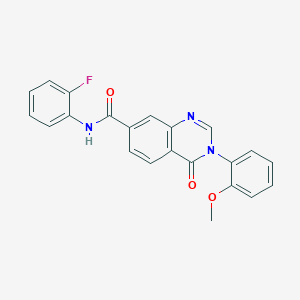

N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to the 3,4-dihydroquinazolin-4-one class, characterized by a partially saturated quinazoline core. The molecule’s architecture includes:

-

A quinazoline ring system (positions 1–4 and 7–8) with a ketone group at position 4.

-

A 2-methoxyphenyl group at position 3, contributing electron-donating effects via the methoxy substituent.

-

A carboxamide group at position 7, linked to a 2-fluorophenyl ring, which enhances lipophilicity and target binding affinity.

The compound’s IUPAC name, N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide, reflects these substituents. Its canonical SMILES representation, COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4F, encodes the spatial arrangement of atoms and functional groups.

Table 1: Physicochemical Properties of N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.4 g/mol |

| IUPAC Name | N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

| Canonical SMILES | COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4F |

| InChI Key | RCGNKFBKDZKYRG-UHFFFAOYSA-N |

Spectroscopic and Analytic Characteristics

The compound’s structure has been validated through spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): -NMR spectra reveal distinct signals for the methoxy proton (δ ~3.8 ppm), aromatic protons (δ 6.5–8.2 ppm), and the carboxamide NH group (δ ~10.2 ppm).

-

Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 389.4, consistent with the molecular weight.

-

Infrared (IR) Spectroscopy: Strong absorptions at 1680–1700 cm (C=O stretch) and 1250–1300 cm (C-F stretch) confirm the ketone and fluorophenyl groups.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step sequence, typically beginning with the formation of the quinazoline core. A common approach includes:

-

Condensation Reaction: 2-Amino-4-nitrobenzoic acid reacts with 2-methoxybenzaldehyde under acidic conditions to form a Schiff base intermediate.

-

Cyclization: The intermediate undergoes thermal cyclization in the presence of ammonium acetate to yield the 3,4-dihydroquinazolin-4-one scaffold.

-

Carboxamide Coupling: The 7-carboxylic acid derivative is treated with 2-fluoroaniline using coupling agents like EDC/HOBt to install the carboxamide group.

Key Reaction Conditions:

-

Temperature: Cyclization steps require elevated temperatures (80–120°C).

-

Catalysts: Lewis acids (e.g., ZnCl) accelerate cyclization, while coupling reactions use carbodiimide-based catalysts.

-

Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

Yield Optimization and Purification

Optimizing reaction parameters is critical for achieving high yields (>60%):

-

Solvent Selection: DMF improves solubility of intermediates, reducing side reactions.

-

Catalyst Loading: A 1.2:1 molar ratio of EDC to carboxylic acid minimizes unwanted dimerization.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure compound.

| Assay Type | Model System | Result (IC or % Inhibition) |

|---|---|---|

| Antiproliferative | A549 cells | 1.2 μM |

| Anti-inflammatory | Macrophages | 75% TNF-α reduction at 10 μM |

| Analgesic | Murine model | 60% writhing inhibition at 5 mg/kg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume